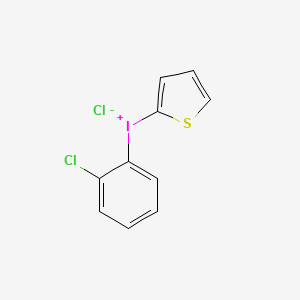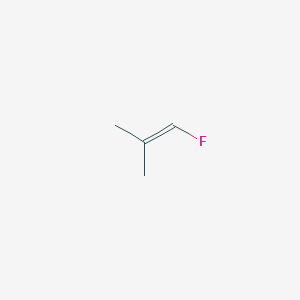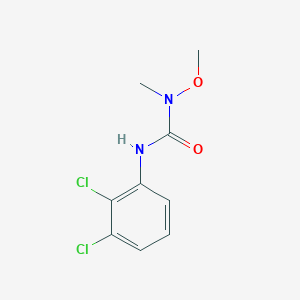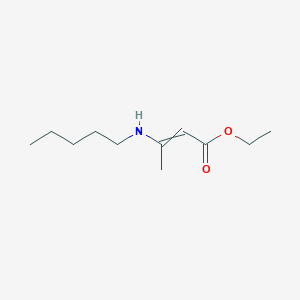
Ethyl 3-(pentylamino)but-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(pentylamino)but-2-enoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ester functional group, which is formed by the reaction of an alcohol and a carboxylic acid. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-(pentylamino)but-2-enoate can be synthesized through the alkylation of enolate ions. The enolate ion is generated from ethyl acetoacetate (ethyl 3-oxobutanoate) by treatment with a strong base such as sodium ethoxide in ethanol. The enolate ion then undergoes nucleophilic substitution with an alkyl halide, such as pentyl bromide, to form the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process typically involves the use of high-purity reagents and solvents to achieve a high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(pentylamino)but-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Applications De Recherche Scientifique
Ethyl 3-(pentylamino)but-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 3-(pentylamino)but-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in further biochemical reactions. The compound’s reactivity is influenced by the presence of the pentylamino group, which can interact with enzymes and receptors in biological systems.
Comparaison Avec Des Composés Similaires
Ethyl 3-(pentylamino)but-2-enoate can be compared with other similar esters, such as:
Ethyl acetoacetate: Similar in structure but lacks the pentylamino group.
Methyl butyrate: Another ester with a different alkyl group.
Ethyl benzoate: An aromatic ester with different reactivity.
The uniqueness of this compound lies in the presence of the pentylamino group, which imparts distinct chemical and biological properties compared to other esters .
Propriétés
Numéro CAS |
57791-70-5 |
|---|---|
Formule moléculaire |
C11H21NO2 |
Poids moléculaire |
199.29 g/mol |
Nom IUPAC |
ethyl 3-(pentylamino)but-2-enoate |
InChI |
InChI=1S/C11H21NO2/c1-4-6-7-8-12-10(3)9-11(13)14-5-2/h9,12H,4-8H2,1-3H3 |
Clé InChI |
ZZYHDHGNDWCPGR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCNC(=CC(=O)OCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


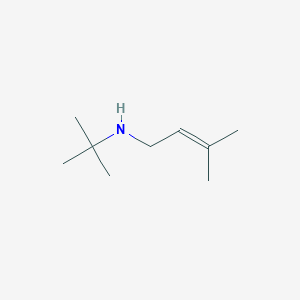

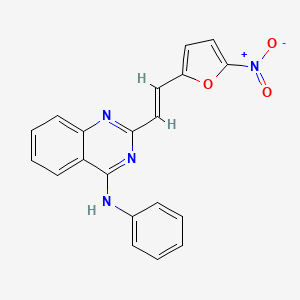
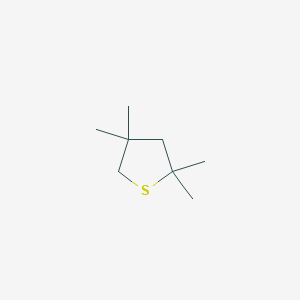
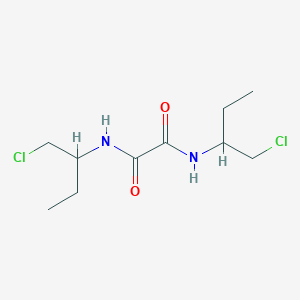

![1-[2-(2-Chlorophenyl)hexyl]imidazole;nitric acid](/img/structure/B14606709.png)
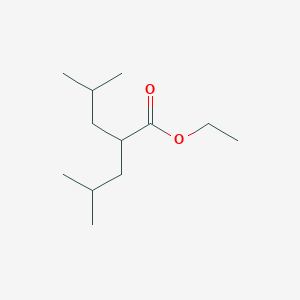
![4-[(3-Chlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14606719.png)
